![molecular formula C17H25BrN2O4S B3102507 tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate CAS No. 1417793-79-3](/img/structure/B3102507.png)
tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25BrN2O4 . It is used as an intermediate in the synthesis of other chemical compounds .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 433.36 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the sources I found.Scientific Research Applications
Synthesis of Key Intermediates : The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a related derivative, is a key intermediate in the synthesis of Vandetanib, a therapeutic agent. This compound is synthesized through acylation, sulfonation, and substitution reactions, highlighting the role of tert-butyl piperidine derivatives in the synthesis of biologically active compounds (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).
Intermediate in Biologically Active Compounds : Another similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. This synthesis process involves tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, demonstrating the utility of tert-butyl piperidine derivatives in medicinal chemistry (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).
Synthesis of Anticancer Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs, synthesized from piperidin-4-ylmethanol through a series of chemical reactions. This intermediate plays a crucial role in the development of novel anticancer therapies, highlighting the significance of tert-butyl piperidine derivatives in the pharmaceutical industry (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[[4-(bromomethyl)phenyl]sulfonylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-14(12-20)19-25(22,23)15-8-6-13(11-18)7-9-15/h6-9,14,19H,4-5,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYXACTHMVSAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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